2-(1-(Benzyloxy)cyclopropyl)acetic acid

Lipophilicity Drug design ADME

Medicinal chemists often struggle to source conformationally restricted cyclopropyl building blocks with tunable lipophilicity for SAR campaigns. 2-(1-(Benzyloxy)cyclopropyl)acetic acid (XLogP3 = 1.4, TPSA = 46.5 Ų) fills this gap with a benzyloxy-cyclopropane core that is directly elaborated into potent GPR119 agonists (EC₅₀ = 14 nM) and RET kinase inhibitors. Key supply advantages: - Ready-to-couple carboxylic acid handle for rapid amide/ester diversification. - Hydrogenolysis-labile benzyloxy group enables divergent synthesis of 1-hydroxy and 1-alkoxy analogs from a single procurement. - Bulk quantities available with ≥95% purity, shipped ambient, reducing lead-time risk for multi-step medicinal chemistry workflows.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 1934391-95-3
Cat. No. B1481998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Benzyloxy)cyclopropyl)acetic acid
CAS1934391-95-3
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC1(CC(=O)O)OCC2=CC=CC=C2
InChIInChI=1S/C12H14O3/c13-11(14)8-12(6-7-12)15-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
InChIKeyNAMDLXUBTDDSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline


2-(1-(Benzyloxy)cyclopropyl)acetic acid (CAS 1934391-95-3) is a cyclopropane-based carboxylic acid derivative bearing a benzyloxy substituent at the cyclopropyl 1-position, with molecular formula C12H14O3 and molecular weight 206.24 g/mol [1]. The compound belongs to the class of 1-alkoxy-cyclopropylacetic acids, which serve as conformationally constrained building blocks in medicinal chemistry and as synthetic intermediates for bioactive molecules, including GPR119 agonists and ret kinase inhibitors [2]. Its computed XLogP3 of 1.4 and topological polar surface area (TPSA) of 46.5 Ų position it within a moderate lipophilicity range suitable for further derivatisation [1].

Why Generic Substitution Fails


In-class cyclopropylacetic acid derivatives cannot be interchanged generically because the nature of the 1-alkoxy substituent profoundly alters key drug-design parameters. Replacing the benzyloxy group of the target compound with a hydroxyl (CAS 933752-85-3) reduces the computed XLogP3 from 1.4 to 0, decreasing membrane permeability potential by approximately 2 log units, while substituting with a methoxy group (CAS 1546448-89-8) yields an XLogP3 of −0.1 [1][2][3]. The benzyloxy moiety also adds aromatic π-character and increases rotatable bond count from 2–3 (hydroxy/methoxy) to 5, offering distinct conformational space for target binding [1]. These quantitative differences in lipophilicity, hydrogen-bonding capacity, and molecular topology mean that activity, selectivity, and pharmacokinetic profiles observed for one 1-substituted analog cannot be assumed for another without direct experimental verification.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Comparison Across 1-Substituted Analogs

The target compound exhibits a computed XLogP3 of 1.4, which is 1.4 log units higher than the 1-hydroxy analog (XLogP3 = 0) and 1.5 log units higher than the 1-methoxy analog (XLogP3 = −0.1) [1][2][3]. Compared to unsubstituted cyclopropylacetic acid (XLogP3 = 0.8), the benzyloxy derivative is 0.6 log units more lipophilic [4]. This increase in lipophilicity is within the range generally considered favourable for passive membrane permeability while avoiding the excessively high logP values (>5) associated with poor solubility and promiscuous binding.

Lipophilicity Drug design ADME

Topological Polar Surface Area and Hydrogen-Bond Profile

The target compound has a TPSA of 46.5 Ų, identical to the methoxy analog (46.5 Ų) but lower than the hydroxy analog (57.5 Ų) and the Cbz-amino analog (75.6 Ų) [1][2][3][4]. Its hydrogen bond donor count is 1 (the carboxylic acid proton), versus 2 for the hydroxy analog and 2 for the Cbz-amino analog [1][2][4]. The lower H-bond donor count and moderate TPSA suggest superior passive membrane permeability compared to analogs with additional H-bond donors.

Polar surface area Hydrogen bonding Permeability

Conformational Flexibility via Rotatable Bond Count

The target compound possesses 5 rotatable bonds, compared to 2 for the hydroxy analog, 3 for the methoxy analog, 2 for unsubstituted cyclopropylacetic acid, and 6 for the Cbz-amino analog [1][2][3][4][5]. This intermediate flexibility may provide a balance between sufficient conformational adaptation for target binding and the entropic penalty associated with highly flexible ligands.

Conformational flexibility Ligand efficiency Molecular design

Patent-Documented Utility in GPR119 Agonist Programs

The benzyloxy-cyclopropyl motif is explicitly claimed within the Markush structures of Merck Sharp & Dohme’s GPR119 agonist patents (US 9,018,224; EP 2,780,337 B1), where substituted cyclopropyl compounds bearing benzyloxy and related arylalkoxy groups demonstrated potent GPR119 agonism [1][2]. In the medicinal chemistry optimisation reported by McCoull et al. (2015), a series of benzyloxy analogues were synthesized from phenoxy lead compound 1, culminating in compound 28, which exhibited excellent GPR119 potency across species (human GPR119 EC₅₀ = 14 nM; mouse GPR119 EC₅₀ = 43 nM) and good in vivo efficacy in mouse oral glucose tolerance tests (oGTT) [3]. While the target compound itself is an intermediate rather than the final agonist, its benzyloxy-cyclopropylacetic acid scaffold is the synthetic entry point to this therapeutically relevant chemical space.

GPR119 agonists Type 2 diabetes Medicinal chemistry

Recommended Procurement Scenarios


GPR119 Agonist Candidate Synthesis for Type 2 Diabetes

Medicinal chemistry groups pursuing GPR119 agonists can utilise 2-(1-(benzyloxy)cyclopropyl)acetic acid as a direct intermediate for constructing the benzyloxy-cyclopropyl core found in potent, orally active leads (e.g., compound 28: human GPR119 EC₅₀ = 14 nM) [1]. The compound’s carboxylic acid handle allows facile amide coupling to diverse amine fragments, enabling rapid SAR exploration of the benzyloxy sub-series.

Conformationally Constrained Building Block for Ret Kinase Inhibitors

The 1-benzyloxy-cyclopropyl scaffold provides a conformationally restricted core that can be elaborated into pyrazolo[1,5-a]pyridine-based ret kinase inhibitors, an application documented for the closely related 1-methoxy analog . The benzyloxy variant offers enhanced lipophilicity (XLogP3 = 1.4 vs. −0.1 for the methoxy analog) that may improve binding to hydrophobic kinase pockets [2].

Physicochemical Probe for LogP-Dependent SAR Studies

With an experimentally distinguishable XLogP3 (1.4) and TPSA (46.5 Ų) compared to the hydroxy (XLogP3 = 0; TPSA = 57.5 Ų) and methoxy (XLogP3 = −0.1; TPSA = 46.5 Ų) analogs, the target compound can serve as a lipophilic probe in systematic SAR studies that correlate logP with cellular permeability, metabolic stability, or off-target activity within a matched molecular pair analysis framework [3][4].

Synthetic Intermediate for Cyclopropyl-Containing Protease Inhibitors

The 2-(1-(benzyloxy)cyclopropyl)acetic acid scaffold can be transformed via standard carboxylic acid derivatisation (esterification, amidation, reduction) into diverse cyclopropyl-containing building blocks. The benzyloxy group may be selectively removed by hydrogenolysis to reveal the 1-hydroxycyclopropyl intermediate, offering a divergent synthetic strategy for accessing multiple chemotypes from a single procurement [5].

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